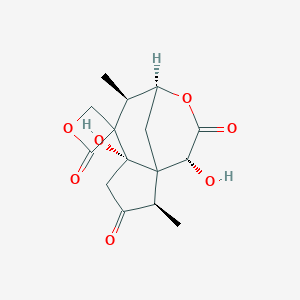
2-Oxo-6-dehydroxyneoanisatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-6-dehydroxyneoanisatin is a naturally occurring compound that has attracted the attention of scientists due to its potential therapeutic properties. It is a member of the anisatin family of compounds, which are found in certain species of plants and fungi.
Applications De Recherche Scientifique
Neuroprotective Effects
A study on seco-prezizaane sesquiterpenoids, including 2-oxo-6-dehydroxyneoanisatinic acid, found that these compounds enhance the neurite outgrowth of NGF-mediated PC12 cells, indicating potential neuroprotective effects. The compounds were isolated from the fruits of Illicium lanceolatum and were shown to exhibit moderate neuroprotective effects against MPP+-induced PC12 cell damage (Nie et al., 2021).
Metabolic Significance
2-Oxo acid dehydrogenase complexes, which include 2-oxo-6-dehydroxyneoanisatin, play crucial roles in intermediary metabolism. They occupy key positions in metabolic processes, such as glycolysis, the citric acid cycle, and amino acid catabolism, indicating their significance in primary energy metabolism (Yeaman, 1989).
Enzymatic Regulation
Research on synthetic phosphonate and phosphinate analogs of 2-oxo acids, including 2-oxo-6-dehydroxyneoanisatin, highlights their role in modulating metabolism. These studies focus on their application in revealing functional interactions between 2-oxo acid dehydrogenase complexes and other components of metabolic networks in various cells and tissues (Artiukhov et al., 2016).
Implications in Oxidative Stress and DNA Damage
8-Oxo-7,8-dihydro-2′-deoxyguanosine, an oxidized derivative of DNA related to 2-oxo acids, serves as a biomarker of oxidative DNA damage. This indicates the potential role of 2-oxo compounds, like 2-oxo-6-dehydroxyneoanisatin, in studying oxidative stress and its impact on genetic material (松本 et al., 2006).
Therapeutic Potential in Respiratory Diseases
Targeting the OXE receptor, which interacts with 2-oxo acid metabolites, has been proposed as a novel therapy for asthma. This suggests that 2-oxo compounds like 2-oxo-6-dehydroxyneoanisatin may have potential therapeutic applications in treating eosinophilic diseases like asthma (Powell & Rokach, 2020).
Propriétés
Numéro CAS |
128129-58-8 |
|---|---|
Nom du produit |
2-Oxo-6-dehydroxyneoanisatin |
Formule moléculaire |
C15H18O7 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(2R,5S,7R,8S,11R)-5,11-dihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',3,10-trione |
InChI |
InChI=1S/C15H18O7/c1-6-8(16)3-15(20)13(6)4-9(22-11(18)10(13)17)7(2)14(15)5-21-12(14)19/h6-7,9-10,17,20H,3-5H2,1-2H3/t6-,7-,9-,10-,13?,14?,15-/m0/s1 |
Clé InChI |
PKSKJUUWVGTFQJ-YLJFTQHESA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC3([C@H](C(=O)C[C@]3(C14COC4=O)O)C)[C@H](C(=O)O2)O |
SMILES |
CC1C2CC3(C(C(=O)CC3(C14COC4=O)O)C)C(C(=O)O2)O |
SMILES canonique |
CC1C2CC3(C(C(=O)CC3(C14COC4=O)O)C)C(C(=O)O2)O |
Synonymes |
2-oxo-6-dehydroxyneoanisatin 2-oxo-6-deoxyneoanisatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



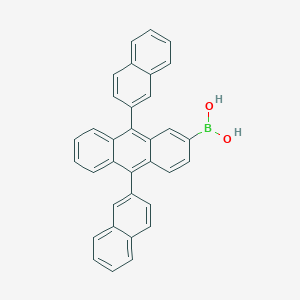

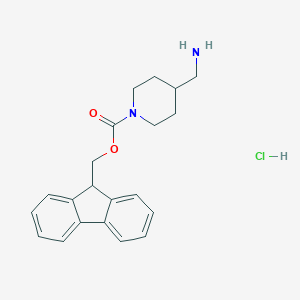


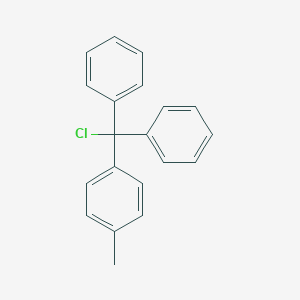

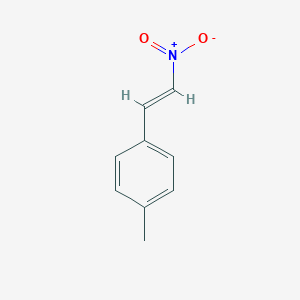

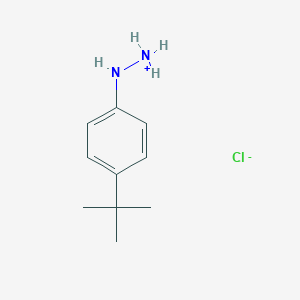

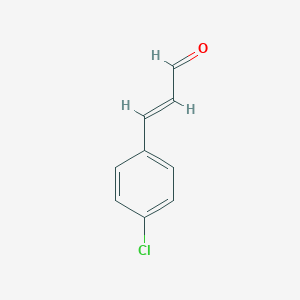
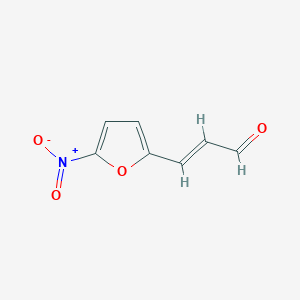
![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)